molecular formula C13H16ClNO4S B3970423 [2-[(4-Chlorophenyl)sulfonylamino]cyclohexyl] formate

[2-[(4-Chlorophenyl)sulfonylamino]cyclohexyl] formate

Cat. No.: B3970423
M. Wt: 317.79 g/mol
InChI Key: JPYXNVANGJFPMS-UHFFFAOYSA-N
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Description

[2-[(4-Chlorophenyl)sulfonylamino]cyclohexyl] formate: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorophenyl group attached to a sulfonylamino moiety, which is further connected to a cyclohexyl formate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(4-Chlorophenyl)sulfonylamino]cyclohexyl] formate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine, followed by the esterification of the resulting sulfonamide with formic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Sulfoxides or sulfides.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-[(4-Chlorophenyl)sulfonylamino]cyclohexyl] formate is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition. The sulfonamide group is known to interact with certain enzymes, making it a useful tool for probing enzyme activity.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity. Research is ongoing to explore its potential as a therapeutic agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of [2-[(4-Chlorophenyl)sulfonylamino]cyclohexyl] formate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the chlorophenyl group can engage in hydrophobic interactions, further stabilizing the compound-enzyme complex. These interactions disrupt the normal function of the enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

    [4-Chlorophenyl)sulfonylamino]cyclohexane: Lacks the formate group, which may affect its reactivity and applications.

    [2-[(4-Bromophenyl)sulfonylamino]cyclohexyl] formate: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    [2-[(4-Methylphenyl)sulfonylamino]cyclohexyl] formate: Contains a methyl group instead of chlorine, potentially altering its biological activity.

Uniqueness: The presence of the formate group in [2-[(4-Chlorophenyl)sulfonylamino]cyclohexyl] formate distinguishes it from other similar compounds. This group can participate in additional chemical reactions, providing a versatile platform for further modifications. Additionally, the chlorine atom in the chlorophenyl group can enhance the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[2-[(4-chlorophenyl)sulfonylamino]cyclohexyl] formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-10-5-7-11(8-6-10)20(17,18)15-12-3-1-2-4-13(12)19-9-16/h5-9,12-13,15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYXNVANGJFPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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